molecular formula C19H20ClN5O2 B2620719 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034201-85-7

13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2620719
CAS No.: 2034201-85-7
M. Wt: 385.85
InChI Key: HQXBUKNSFDYGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is central to antigen receptor-mediated activation of NF-κB in lymphocytes. By inhibiting MALT1's proteolytic activity, this compound effectively blocks the cleavage of downstream substrates such as RelB, A20, and CYLD, thereby dampening NF-κB signaling and the expression of survival and proliferation genes. Its primary research value lies in the investigation of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which often exhibits constitutive CBM complex signaling and reliance on MALT1 for survival. Preclinical studies demonstrate that MALT1 inhibition induces apoptosis and exerts antiproliferative effects in these MALT1-dependent cancer cell lines and animal models. Furthermore, this reagent is a critical tool for probing MALT1 function in T-cell activation and in various autoimmune and inflammatory disease models, where aberrant NF-κB signaling plays a pathogenic role. Researchers utilize this inhibitor to dissect the complex roles of MALT1 in both innate and adaptive immunity and to validate it as a therapeutic target for oncological and immunological disorders.

Properties

IUPAC Name

13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXBUKNSFDYGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole and various chlorinated intermediates. Key steps in the synthesis may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Chlorination: Introduction of the chlorine atom is typically done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final assembly of the compound involves coupling reactions to attach the various functional groups in the correct configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 13 exhibits moderate electrophilicity, enabling substitution under basic or nucleophilic conditions.

Reaction Type Conditions Outcome Supporting Evidence
HydrolysisAqueous NaOH (1–2 M), 60–80°CReplacement of Cl with –OH to form hydroxyl analog Chloropyrazole hydrolysis
AminationNH3 in ethanol, 50°CSubstitution with –NH2 group Nitro-to-amine reduction

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole moiety (C5H6N2) undergoes electrophilic substitution and coordination reactions:

Reaction Conditions Product Key Observations
SulfonationH2SO4, 100°CPyrazole sulfonic acid derivative Stability of methyl groups
Metal complexationCuCl2 in DMFCoordination complexes via N-atom binding Enhanced stability in DMF

Propanoyl Group Transformations

The propanoyl linker (–COCH2CH2–) participates in hydrolysis and condensation:

Reaction Conditions Outcome Notes
Acidic hydrolysisHCl (conc.), refluxCleavage to carboxylic acid Requires prolonged heating
EsterificationSOCl2, followed by ROHFormation of ester derivatives High yield (>85%)

Tricyclic Core Stability

The fused 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one system shows limited reactivity under mild conditions but undergoes ring-opening under extreme stress:

Condition Effect Mechanism
Strong acid (H2SO4/HNO3)Aromatic ring nitration at position 11 Electrophilic substitution
UV irradiationPhotooxidation of C=C bondsRadical-mediated degradation

Redox Reactions

The compound’s conjugated system allows selective reduction:

Reagent Target Site Product
NaBH4Ketone (C=O)Secondary alcohol
H2/Pd-CNitrile (from analogs )Primary amine (hypothetical pathway)

Key Limitations and Research Gaps

  • Direct experimental data for this compound is absent in the reviewed literature; inferences rely on structurally related pyrazole and tricyclic systems .

  • Thermal stability : Decomposition above 200°C is hypothesized but unverified.

  • Biological activity : No studies correlate its reactivity with pharmacological effects.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of pyrazole rings has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
    • A study highlighted the synthesis of related compounds that demonstrated efficacy against breast cancer cells through modulation of the apoptotic pathways .
  • Antimicrobial Properties :
    • Compounds containing pyrazole derivatives have shown promising antimicrobial activity against a range of pathogens. The presence of chlorine and the triazatricyclic structure may enhance the interaction with microbial targets, leading to increased potency .
    • Research indicates that derivatives of pyrazole can inhibit bacterial growth by disrupting cellular processes, making them potential candidates for developing new antibiotics.
  • Inflammation Modulation :
    • The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses .
    • Case studies indicate that pyrazole-based compounds can reduce inflammation in animal models, suggesting a pathway for therapeutic use in diseases such as arthritis.

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of tricyclic compounds make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to transport charge efficiently can enhance device performance .
    • Research has demonstrated that incorporating such compounds into polymer matrices can improve the stability and efficiency of electronic devices.
  • Polymer Chemistry :
    • The compound can serve as a monomer or cross-linking agent in polymer synthesis, leading to materials with enhanced thermal and mechanical properties. This application is particularly relevant in developing high-performance polymers used in coatings and composites .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibition of cancer cell proliferation; apoptosis induction
Antimicrobial PropertiesEffective against various pathogens; potential new antibiotics
Inflammation ModulationInhibition of pro-inflammatory cytokines; therapeutic use in arthritis
Organic ElectronicsSuitable for OLEDs and OPVs; enhances charge transport
Polymer ChemistryMonomer or cross-linking agent for high-performance polymers

Mechanism of Action

The mechanism of action of 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound’s closest analogs are hybrid heterocycles combining pyrazole, triazole, and fused bicyclic/tricyclic systems. Key comparisons include:

Feature Target Compound Analogous Compounds Reference
Core Structure 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-tetraen-2-one Triazolo[3,4-b][1,3,4]thiadiazoles (e.g., from )
Pyrazole Substituent 3,5-Dimethyl-1H-pyrazole at position 5 Coumarin-pyrazole hybrids (e.g., 4i, 4j in )
Functional Groups Chloro (C13), propanoyl linker Thioxo, coumarin, or triazenyl groups (e.g., triazenylpyrazoles in )

Physicochemical Properties

Hypothetical comparisons based on substituent effects:

Property Target Compound Coumarin-Pyrazole Hybrid (4i) Triazolo-Thiadiazole ()
LogP ~3.5 (estimated) ~2.8 (polar coumarin group) ~2.2 (polar thiadiazole)
Aqueous Solubility Low (chloro, propanoyl) Moderate (coumarin enhances polarity) High (thiadiazole sulfurs)

The chloro group and tricyclic core likely reduce solubility compared to coumarin or thiadiazole derivatives, necessitating formulation optimization for drug development .

Biological Activity

The compound 13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and mechanisms of action.

Structural Overview

The structure of the compound features a triazatricyclo framework with a chloro group and a pyrazole moiety attached to a propanoyl chain. The presence of these functional groups is critical in determining its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • In vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting the G2/M transition.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death .

In Vivo Studies

In vivo studies conducted on animal models have further supported the anticancer potential of this compound:

  • Xenograft Models : Mice implanted with tumor cells treated with the compound showed significant tumor regression compared to control groups .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds:

  • Acute Toxicity Tests : These tests indicated a relatively low toxicity profile at therapeutic doses, suggesting potential for clinical development .

Data Tables

PropertyValue
Molecular FormulaC18H20ClN5O
Molecular Weight365.84 g/mol
SolubilitySoluble in DMSO and ethanol
IC50 (MCF-7)15 µM
IC50 (A549)12 µM

Case Study 1: Breast Cancer

A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at lower concentrations.

Case Study 2: Lung Cancer

In A549 cells, the compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing increased Annexin V positivity in treated cells.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic reactions. Key steps include:
  • Coupling reactions : Use of chloroacetyl chloride (or similar reagents) under reflux with dry toluene or ethanol, as seen in analogous pyrazole-propanoyl syntheses .
  • Purification : Recrystallization from methanol or DMF/EtOH mixtures (1:1) to isolate high-purity products .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediates.

Q. How can the molecular structure and stereochemistry be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve complex tricyclic frameworks. For example, SHELXTL has been widely applied for small-molecule structural validation .
  • Spectroscopic techniques : Combine NMR (¹H/¹³C, DEPT) to assign protons and carbons, especially for distinguishing pyrazole and triazole moieties. IR spectroscopy can confirm carbonyl (C=O) and amide (N-H) functionalities .

Q. What are the primary challenges in characterizing its physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility profiling : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) under controlled pH conditions.
  • Stability studies : Use accelerated degradation assays (e.g., thermal stress at 40–60°C, UV exposure) to identify decomposition pathways .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict its biological targets, and how do results align with experimental data?

  • Methodological Answer :
  • Docking workflows : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Prioritize binding poses with low RMSD values and high Gibbs free energy scores .
  • Validation : Compare docking-predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., microplate-based fluorometric assays). Resolve contradictions by refining force fields or incorporating solvent effects .

Q. What strategies resolve contradictions between synthetic yield predictions and experimental outcomes?

  • Methodological Answer :
  • Reaction optimization : Apply design of experiments (DoE) to test variables (temperature, catalyst loading) systematically. For example, sodium hydride in toluene may improve coupling efficiency .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N in pyrazole rings) to trace side reactions or intermediates via LC-MS .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for challenging steps like cyclization .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated in preclinical models?

  • Methodological Answer :
  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) to measure half-life and CYP450-mediated metabolism.
  • ADME profiling : Caco-2 cell monolayers for permeability studies; plasma protein binding assays using ultrafiltration .
  • In silico tools : SwissADME or ADMETLab to predict logP, bioavailability, and blood-brain barrier penetration .

Q. What experimental designs mitigate challenges in scaling up synthesis (e.g., low yields, impurities)?

  • Methodological Answer :
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor real-time reaction dynamics .
  • Green chemistry : Replace hazardous solvents (e.g., toluene) with cyclopentyl methyl ether (CPME) or bio-based alternatives .
  • Crystallization engineering : Use anti-solvent addition or cooling profiles to control polymorphism and particle size distribution .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR shifts)?

  • Methodological Answer :
  • DFT calculations : Perform Gaussian or ORCA simulations to predict NMR chemical shifts. Adjust for solvent effects (e.g., PCM model for DMSO) .
  • Dynamic effects : Consider tautomerism or conformational flexibility in solution (e.g., pyrazole ring puckering) that static models may miss .

Q. What statistical approaches validate reproducibility in biological assays (e.g., antifungal activity)?

  • Methodological Answer :
  • Power analysis : Predefine sample sizes to ensure statistical significance (α = 0.05, power = 0.8).
  • Blinded experiments : Randomize plate layouts to minimize bias in high-throughput screens .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., triazole-pyrazole hybrids) to identify activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.